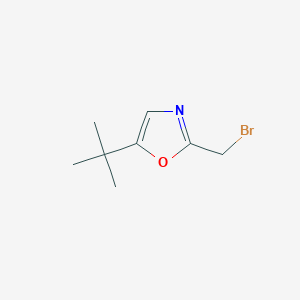
1-isothiocyanato-3-methoxy-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-3-methoxy-2-methylpropane (1-ITMP) is an organic compound belonging to the family of isothiocyanates. It is a colorless liquid with a strong odor and a boiling point of 66-68°C. 1-ITMP is a synthetic compound, which is used in various scientific research applications, including biochemical and physiological studies. It has also been used in laboratory experiments to study the effects of isothiocyanates on cells and organisms.
Aplicaciones Científicas De Investigación
1-isothiocyanato-3-methoxy-2-methylpropane has been used as a model compound for studying the structure and reactivity of isothiocyanates. It has also been used in biochemical and physiological studies to investigate the effects of isothiocyanates on cells and organisms. In addition, 1-isothiocyanato-3-methoxy-2-methylpropane has been used in laboratory experiments to study the effects of isothiocyanates on enzymes, proteins, and other biomolecules.
Mecanismo De Acción
The mechanism of action of 1-isothiocyanato-3-methoxy-2-methylpropane is thought to involve the formation of a reactive intermediate, which can then react with various cellular components, such as proteins, lipids, and nucleic acids. The reactive intermediate is believed to be a thiocyanate ion, which can interact with the nucleophilic groups of proteins, lipids, and nucleic acids. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules.
Biochemical and Physiological Effects
1-isothiocyanato-3-methoxy-2-methylpropane has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450, which is involved in drug metabolism. It has also been shown to inhibit the growth of certain types of cancer cells, as well as the growth of certain bacteria and fungi. In addition, 1-isothiocyanato-3-methoxy-2-methylpropane has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-isothiocyanato-3-methoxy-2-methylpropane has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and has a low toxicity. However, 1-isothiocyanato-3-methoxy-2-methylpropane is volatile and can easily evaporate, which can limit its use in certain experiments. In addition, its strong odor can be a nuisance in the laboratory.
Direcciones Futuras
1-isothiocyanato-3-methoxy-2-methylpropane has a wide range of potential applications in scientific research. It could be used to study the structure and reactivity of isothiocyanates, as well as their effects on cells and organisms. It could also be used to investigate the effects of isothiocyanates on enzymes, proteins, and other biomolecules. In addition, 1-isothiocyanato-3-methoxy-2-methylpropane could be used to study the effects of isothiocyanates on drug metabolism, cancer cells, bacteria, and fungi. Finally, 1-isothiocyanato-3-methoxy-2-methylpropane could be used to develop new therapeutic agents and treatments.
Métodos De Síntesis
1-isothiocyanato-3-methoxy-2-methylpropane can be synthesized by the reaction of 3-methoxy-2-methylpropane with sodium isothiocyanate in the presence of an acid catalyst. The reaction is conducted in a non-aqueous solvent, such as acetonitrile or dimethylformamide, at a temperature of 80-100°C. The reaction is usually complete within two hours.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-isothiocyanato-3-methoxy-2-methylpropane involves the reaction of 3-methoxy-2-methylpropene with thiophosgene followed by hydrolysis of the resulting isothiocyanate.", "Starting Materials": [ "3-methoxy-2-methylpropene", "Thiophosgene", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 3-methoxy-2-methylpropene to a round-bottom flask.", "Add thiophosgene dropwise to the flask while stirring at room temperature.", "Heat the reaction mixture to reflux for 2 hours.", "Allow the reaction mixture to cool to room temperature.", "Add a solution of sodium hydroxide to the reaction mixture to hydrolyze the isothiocyanate.", "Extract the product with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent to obtain the desired product." ] } | |
Número CAS |
1250225-78-5 |
Nombre del producto |
1-isothiocyanato-3-methoxy-2-methylpropane |
Fórmula molecular |
C6H11NOS |
Peso molecular |
145.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



